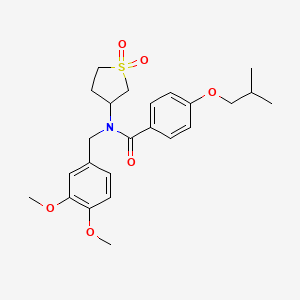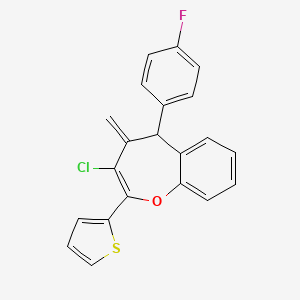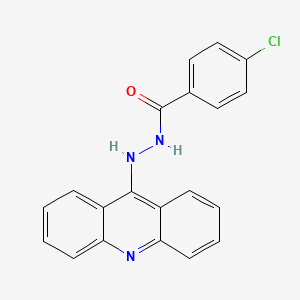![molecular formula C17H18N2O5 B11586808 N'-{[(3,4-dimethoxyphenyl)carbonyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B11586808.png)
N'-{[(3,4-dimethoxyphenyl)carbonyl]oxy}-4-methoxybenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxyphenyl group and a dimethoxybenzoate moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE typically involves the formation of Schiff bases through the condensation of an amine with an aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require a catalyst to facilitate the reaction. The process generally involves heating the reaction mixture to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and electrophiles in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted aromatic compounds .
Scientific Research Applications
(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, leading to changes in cellular processes and biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxyphenol: Known for its use in organic synthesis and potential biological activities.
3-Amino-4-methoxyacetanilide: Utilized as an intermediate in the production of dyes and pigments.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C17H18N2O5 |
|---|---|
Molecular Weight |
330.33 g/mol |
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C17H18N2O5/c1-21-13-7-4-11(5-8-13)16(18)19-24-17(20)12-6-9-14(22-2)15(10-12)23-3/h4-10H,1-3H3,(H2,18,19) |
InChI Key |
JIVMDXCGISMCIZ-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC(=C(C=C2)OC)OC)/N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)C2=CC(=C(C=C2)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-2-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-oxobutanoic acid](/img/structure/B11586727.png)
![(2E)-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11586733.png)
![1,3-dimethyl-5,6-bis(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11586740.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B11586745.png)
![N'-{[(2-ethoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide](/img/structure/B11586749.png)


![(5Z)-2-(3-chlorophenyl)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11586767.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B11586775.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B11586778.png)
![N',N'-diethyl-N-(8-ethyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)ethane-1,2-diamine](/img/structure/B11586786.png)
![2-fluoro-N-[4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11586792.png)

![4-(4-chlorophenyl)-2-[3-oxo-3-(piperidin-1-yl)propyl]phthalazin-1(2H)-one](/img/structure/B11586799.png)
